Ethyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is known for its unique structural features, which include a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid with ethyl chloroformate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines can be used for substitution reactions, typically under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs, particularly for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific optical and electronic properties.
Biological Research: It is used as a probe in various biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of Ethyl5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Ethyl5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Known for its antibacterial activity.
Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Exhibits significant antioxidant activity.
The uniqueness of Ethyl5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10ClN3O2 |
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Molecular Weight |
239.66 g/mol |
IUPAC Name |
ethyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-12-14-6(2)4-8(11)13-9(7)14/h4-5H,3H2,1-2H3 |
InChI Key |
FWMSRTUYRNVOMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C)Cl |
Origin of Product |
United States |
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